Receptor Binding Selectivity: Misoprostol's EP3 Affinity Versus Other EP Subtypes and Receptors
Misoprostol demonstrates a clear selectivity hierarchy for prostaglandin E (EP) receptors. Its highest affinity is for the EP3-III receptor subtype, with a Ki of 0.319 µM, which is over 100-fold more potent than its binding to the EP1 receptor (Ki = 35.675 µM) [1][2]. This profile (EP3 > EP2 > EP4 > EP1) contrasts with natural PGE2, which has a more balanced affinity profile, and other synthetic analogs like Sulprostone (EP3 > EP1) or Butaprost (selective EP2 agonist) [3][4]. Furthermore, misoprostol demonstrates functional selectivity, exhibiting minimal binding to other prostanoid receptor families (DP, FP, IP, TP), with Ki values all exceeding 100 µM [1][2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | EP3-III: 0.319 µM; EP4: 5.499 µM; EP2: 10.249 µM; EP1: 35.675 µM; DP/FP/IP/TP: >100 µM |
| Comparator Or Baseline | Natural PGE2 and other synthetic EP agonists (e.g., Sulprostone, Butaprost) exhibit different selectivity profiles. EP receptor family selectivity is a key differentiator. |
| Quantified Difference | 112-fold selectivity for EP3 over EP1. Minimal cross-reactivity with other prostanoid receptors (Ki >100 µM). |
| Conditions | In vitro competitive radioligand binding assays using cloned human EP receptor subtypes expressed in cell lines. |
Why This Matters
This unique selectivity profile dictates misoprostol's specific pharmacodynamic effects, particularly EP3-mediated uterine contraction and EP2/EP3-mediated gastric mucosal protection, which are not recapitulated by agents with different receptor fingerprints.
- [1] Cayman Chemical. Misoprostol (Item No. 13820) Product Datasheet. View Source
- [2] Bertin Bioreagent. Misoprostol (CAT N°: 13820) Product Datasheet. View Source
- [3] Scilit. Prostaglandin E receptors in myometrial cells. View Source
- [4] PubMed. Senior J, et al. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes. J Endocrinol. 1993. View Source
